molecular formula C25H28N4 B10834938 4-[4-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)pyrimidin-2-yl]benzenecarboximidamide

4-[4-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)pyrimidin-2-yl]benzenecarboximidamide

Cat. No.: B10834938
M. Wt: 384.5 g/mol
InChI Key: HBVOXJWWSHTROQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“PMID27539678-Compound-7” is a small molecular drug developed by ALMAC DISCOVERY LIMITED. It targets sphingosine kinase 1, an enzyme involved in the regulation of inflammatory responses and neuroinflammation. This compound has shown potential in treating various diseases, including cancer and psychoactive substance use disorders .

Preparation Methods

The synthesis of “PMID27539678-Compound-7” involves multiple steps, starting with the preparation of the core structure. The synthetic route includes:

Industrial production methods for this compound are designed to be efficient and scalable, ensuring high yield and purity.

Chemical Reactions Analysis

“PMID27539678-Compound-7” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions with various reagents to form derivatives.

Common reagents used in these reactions include halogenation agents, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

“PMID27539678-Compound-7” has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of “PMID27539678-Compound-7” involves the inhibition of sphingosine kinase 1. This enzyme catalyzes the phosphorylation of sphingosine to form sphingosine 1-phosphate, a lipid mediator with both intra- and extracellular functions. By inhibiting sphingosine kinase 1, the compound reduces the levels of sphingosine 1-phosphate, thereby modulating inflammatory responses and neuroinflammation .

Comparison with Similar Compounds

“PMID27539678-Compound-7” is unique due to its specific inhibition of sphingosine kinase 1. Similar compounds include:

These compounds share some structural similarities but differ in their specific targets and therapeutic applications.

Properties

Molecular Formula

C25H28N4

Molecular Weight

384.5 g/mol

IUPAC Name

4-[4-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)pyrimidin-2-yl]benzenecarboximidamide

InChI

InChI=1S/C25H28N4/c1-24(2)12-13-25(3,4)20-15-18(9-10-19(20)24)21-11-14-28-23(29-21)17-7-5-16(6-8-17)22(26)27/h5-11,14-15H,12-13H2,1-4H3,(H3,26,27)

InChI Key

HBVOXJWWSHTROQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)C3=NC(=NC=C3)C4=CC=C(C=C4)C(=N)N)(C)C)C

Origin of Product

United States

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